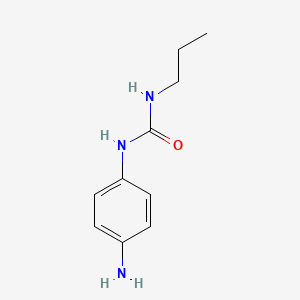
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a propyl group, and a hexafluoroisopropanol moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-propylphenol and hexafluoroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The key steps include the formation of an intermediate by reacting 4-hydroxy-3-propylphenol with hexafluoroacetone, followed by purification and isolation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol involves its interaction with specific molecular targets and pathways. The hydroxy group and hexafluoroisopropanol moiety play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Hydroxy-3-propylphenyl)-4-propylphenol: This compound shares a similar phenyl structure but lacks the hexafluoroisopropanol moiety.
1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one: This compound has an amino group and an ethanone moiety, differing in functional groups and overall structure.
Uniqueness
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol is unique due to the presence of the hexafluoroisopropanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C12H12F6O2 |
|---|---|
Poids moléculaire |
302.21 g/mol |
Nom IUPAC |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol |
InChI |
InChI=1S/C12H12F6O2/c1-2-3-7-6-8(4-5-9(7)19)10(20,11(13,14)15)12(16,17)18/h4-6,19-20H,2-3H2,1H3 |
Clé InChI |
OUFVAPYLSOBAKT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)

![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]vinyl]imidazole](/img/structure/B8548187.png)






![5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8548232.png)
![7-chloro-2-ethyl-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8548238.png)



